molecular formula C6H12O2 B3260954 5-Hydroxy-3-hexanone CAS No. 33683-44-2

5-Hydroxy-3-hexanone

Cat. No. B3260954
CAS RN: 33683-44-2
M. Wt: 116.16 g/mol
InChI Key: XHYXKWWFNRBCGE-UHFFFAOYSA-N
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Description

5-Hydroxy-3-hexanone is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a mono-isotopic mass of 116.083733 Da .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3-hexanone can be represented by the InChI string: InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

Enantioselective Synthesis

5-Hydroxy-3-hexanone has been studied for its potential in enantioselective synthesis. One approach involves the enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone using methods like Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation. Such synthetic methods have significant implications in producing optically active compounds, which are crucial in pharmaceuticals and fine chemical synthesis (Tian Hong-yu et al., 2011).

Component in Eucalyptus Honeys

Research indicates that 5-Hydroxy-3-hexanone is a characteristic component of eucalyptus honeys. Its synthesis and presence have been extensively studied, providing insights into the chemical composition and flavor profile of eucalyptus honey (Hongyu Tian et al., 2011).

properties

IUPAC Name

5-hydroxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXKWWFNRBCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-hexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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